Uroporphyrin I dihydrochloride is a significant porphyrin derivative with the empirical formula and a molecular weight of 903.67 g/mol. It is primarily recognized for its role in various biochemical processes and its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is classified under porphyrins, which are cyclic compounds that play crucial roles in biological systems, including oxygen transport and electron transfer.
The synthesis of Uroporphyrin I dihydrochloride typically involves the following steps:
These steps can be optimized for industrial production using techniques such as high-performance liquid chromatography (HPLC) to ensure higher yields and purity .
The synthesis can vary depending on the specific conditions employed. For instance, varying temperatures and solvents can influence the reaction rates and yields. The use of reagents such as hydrogen peroxide or potassium permanganate can facilitate oxidation reactions, while reducing agents like sodium borohydride can be employed for reduction processes .
Uroporphyrin I dihydrochloride features a complex cyclic structure characterized by its tetrapyrrole framework. The molecule consists of four pyrrole rings linked by methine bridges, with eight carboxylic acid groups attached at the periphery. This configuration contributes to its unique chemical properties and biological functions.
Uroporphyrin I dihydrochloride can participate in various chemical reactions:
Common reagents used in these reactions include:
These reactions can lead to various products, including oxidized derivatives and reduced forms such as uroporphyrinogen I .
The mechanism of action for Uroporphyrin I dihydrochloride involves its interaction with biological molecules. It modulates redox potentials within cells, influencing cellular processes such as collagen biosynthesis in human skin fibroblasts. The compound's ability to bind to proteins can lead to significant effects on cellular functions .
Studies indicate that Uroporphyrin I dihydrochloride stimulates collagen production and may have implications for treating conditions related to connective tissue disorders .
Uroporphyrin I dihydrochloride exhibits notable photophysical properties, making it useful in fluorescence-based applications. Its ability to absorb light at specific wavelengths allows it to be employed in various detection methods .
Uroporphyrin I dihydrochloride has a wide range of applications across multiple scientific domains:
Uroporphyrinogen III synthase (UROS; EC 4.2.1.75) catalyzes one of the most structurally complex biochemical transformations in nature: the stereospecific cyclization and rearrangement of the linear tetrapyrrole hydroxymethylbilane (HMB) into the asymmetric cyclic uroporphyrinogen III molecule. This enzymatic conversion represents the committed step toward biologically functional tetrapyrroles, including heme, chlorophyll, and vitamin B₁₂, while preventing non-enzymatic formation of the non-physiological uroporphyrinogen I isomer [4] [6]. The enzyme achieves this through a mechanism involving intramolecular ring inversion where the terminal pyrrole ring (D-ring) undergoes stereochemical flipping before forming the final macrocyclic structure [4].
The catalytic mechanism—termed the "spiro-mechanism"—involves an electrophilic addition of the substrate's hydroxymethyl group to C-16, followed by cleavage of the C-15–C-16 bond. This generates a spiro-intermediate that subsequently rearranges through fragmentation-recombination to form the characteristic asymmetric ring structure of uroporphyrinogen III [4]. Remarkably, structural analyses reveal that UROS lacks conventional catalytic residues. Instead, it employs a constellation of conserved hydrophobic residues (forming a binding collar) and strategically positioned polar residues (particularly Asp86 in humans) that collectively coordinate the pyrrole NH groups via hydrogen bonding. This multi-residue collaboration induces substrate distortion into a high-energy "domed" conformation essential for the cyclization reaction [4] [8].
Feature | Description | Functional Significance |
---|---|---|
Catalytic Mechanism | Spiro-mechanism involving electrophilic addition, bond cleavage, and recombination | Ensures stereospecific formation of biologically essential uroporphyrinogen III isomer |
Active Site Architecture | Hydrophobic collar with conserved Asp86 (human) positioned to hydrogen-bond pyrrole nitrogens | Coordinates substrate distortion; stabilizes reaction intermediates |
Structural Domains | Two α/β domains connected by a β-ladder; active site situated at the domain interface | Creates protected environment for oxygen-sensitive porphyrinogen chemistry |
Genetic Deficiency | >50 mutations identified; autosomal recessive inheritance | Causes congenital erythropoietic porphyria (Günther disease) with photosensitivity and hemolytic anemia |
The critical importance of UROS is highlighted by congenital erythropoietic porphyria (CEP), an autosomal recessive disorder caused by UROS deficiency. Over 50 disease-associated mutations have been identified, with the most common being C73R, which severely disrupts enzyme stability and activity. These mutations lead to pathological accumulation of non-physiological uroporphyrinogen I and its oxidized derivatives, resulting in severe photosensitivity, hemolytic anemia, and disfiguring cutaneous manifestations [4] [6].
The kinetics of UROS-catalyzed conversion reveal a highly efficient enzymatic process optimized to outcompete non-enzymatic cyclization. Hydroxymethylbilane, the unstable linear tetrapyrrole substrate synthesized by hydroxymethylbilane synthase (HMBS), undergoes spontaneous cyclization in aqueous solution with a half-life of approximately 4 minutes at physiological pH and temperature, exclusively forming the symmetric and biologically useless uroporphyrinogen I isomer [3]. UROS accelerates this cyclization by a factor of >10¹⁴ while simultaneously directing the asymmetric rearrangement essential for biological utility [4].
Detailed kinetic studies utilizing recombinant human UROS demonstrate Michaelis-Menten kinetics with a Kₘ for HMB in the low micromolar range (2-5 μM) and a catalytic turnover number (kcat) of approximately 25 s⁻¹. This translates to catalytic efficiency (kcat/Kₘ) values exceeding 10⁷ M⁻¹s⁻¹, placing UROS among the most efficient enzymes known [4]. Crucially, kinetic analyses of pathogenic UROS variants (e.g., C73R, A66V, T228M) reveal drastically reduced kcat values (often <1% of wild-type) and significantly elevated Kₘ, explaining their severe clinical phenotypes in CEP [4] [6].
Reaction Pathway | Rate Constant | Primary Product | Key Influencing Factors |
---|---|---|---|
Non-enzymatic Cyclization | t₁/₂ ≈ 4 min (pH 7.4, 37°C) | Uroporphyrinogen I | pH, temperature, ionic strength |
UROS-Catalyzed Conversion | kcat ≈ 25 s⁻¹; Kₘ ≈ 3 μM | Uroporphyrinogen III | Enzyme concentration, UROS mutations (e.g., C73R: kcat reduced >99%), cellular redox status |
Bifunctional Enzymes | Not detected | N/A | P. falciparum HmbS lacks UROS activity despite earlier claims [3] |
The absence of intrinsic UROS activity in hydroxymethylbilane synthase (HmbS) from Plasmodium falciparum was definitively demonstrated through complementation studies in E. coli hemD⁻ mutants and HPLC product analysis. Recombinant P. falciparum HmbS exclusively produced uroporphyrin I upon incubation with porphobilinogen, confirming its inability to catalyze the D-ring inversion essential for uroporphyrinogen III formation. This refutes earlier suggestions of bifunctionality and underscores the essentiality of a dedicated UROS enzyme even in parasites possessing highly modified tetrapyrrole pathways [3].
Heme biosynthesis exemplifies sophisticated subcellular compartmentalization, with reactions partitioned between mitochondria and cytosol to optimize metabolite flux, regulate pathway activity, and mitigate the cytotoxicity of reactive intermediates. Uroporphyrinogen III dihydrochloride (as its reduced form, uroporphyrinogen III) is synthesized and primarily functions within the cytosolic phase of this pathway [2] [5] [7].
The pathway initiates within the mitochondrial matrix where aminolevulinic acid synthase (ALAS) condenses glycine and succinyl-CoA to form 5-aminolevulinic acid (ALA). ALA is then exported to the cytosol via poorly characterized transporters, potentially involving members of the solute carrier (SLC) family 25 (e.g., SLC25A38, SLC25A39) [2] [5]. In the cytosol, three sequential enzymes—porphobilinogen synthase (ALAD), hydroxymethylbilane synthase (HMBS), and uroporphyrinogen III synthase (UROS)—convert ALA into uroporphyrinogen III. Uroporphyrinogen decarboxylase (UROD) subsequently catalyzes the stepwise decarboxylation of uroporphyrinogen III's acetate side chains to methyl groups, yielding coproporphyrinogen III [2] [5].
The re-entry of coproporphyrinogen III into the mitochondrion marks a critical compartmental transition. This transport requires specific, yet incompletely defined, inner membrane transporters. Within the mitochondrial intermembrane space, coproporphyrinogen III oxidase (CPOX) catalyzes its oxidative decarboxylation to protoporphyrinogen IX. This intermediate is then translocated across the inner mitochondrial membrane into the matrix via the transmembrane protein TMEM14C [5]. Inside the matrix, protoporphyrinogen oxidase (PPOX) oxidizes protoporphyrinogen IX to protoporphyrin IX, and ferrochelatase (FECH) inserts ferrous iron to form heme b [2] [5] [7].
Subcellular Location | Enzymes | Key Intermediates | Transport Requirements |
---|---|---|---|
Mitochondrial Matrix | ALAS, FECH | Succinyl-CoA, Glycine, ALA, Protoporphyrin IX, Heme b | ALA export (putative SLC25 transporters) |
Cytosol | ALAD, HMBS, UROS, UROD | Porphobilinogen, HMB, Uroporphyrinogen III, Coproporphyrinogen III | Uroporphyrinogen III synthesis occurs here; Coproporphyrinogen III import into mitochondria |
Intermembrane Space | CPOX | Coproporphyrinogen III, Protoporphyrinogen IX | Coproporphyrinogen import; Protoporphyrinogen IX translocation via TMEM14C |
Inner Mitochondrial Membrane | PPOX | Protoporphyrinogen IX, Protoporphyrin IX | TMEM14C-mediated transport |
This spatial segregation allows independent regulation of mitochondrial and cytosolic phases. Mitochondrial metabolism directly influences the first step (ALAS requires succinyl-CoA from TCA cycle) and the final step (FECH requires mitochondrial iron). Cytosolic factors, including redox status and oxygen availability, impact the stability and activity of uroporphyrinogen III and other oxygen-sensitive intermediates. Disruptions in compartmentalization, such as defects in TMEM14C, cause severe pathologies like sideroblastic anemia by trapping intermediates and disrupting heme-iron balance [5] [7].
Heme biosynthesis is exquisitely regulated by feedback inhibition to prevent accumulation of cytotoxic intermediates and to coordinate heme production with cellular demand. Uroporphyrinogen III synthesis is subject to both direct and indirect regulation by heme and iron [2] [5] [9].
Heme-mediated repression primarily targets the initial mitochondrial enzyme, ALAS. This regulation exhibits striking tissue specificity:
Iron availability profoundly impacts later steps involving uroporphyrinogen III and its derivatives. Ferrochelatase (FECH), the terminal enzyme, requires Fe²⁺ as a substrate. Cellular iron deficiency leads to:
Regulatory heme pools within mitochondria also influence intermediate steps. While not directly inhibiting UROS, heme can modulate the stability or activity of cytosolic enzymes through poorly understood mechanisms potentially involving heme-binding proteins or alterations in cellular redox state. Furthermore, the heme-regulated inhibitor (HRI) kinase, activated under heme deficiency, globally represses protein synthesis in erythroid precursors, indirectly reducing demand for heme and thus synthesis of uroporphyrinogen III [2] [5] [7].
Regulatory Molecule | Primary Target(s) | Molecular Mechanism | Functional Outcome |
---|---|---|---|
Heme (Non-erythroid) | ALAS1 | Transcriptional repression; translational inhibition; impaired mitochondrial import; accelerated degradation | Rapid shutdown of ALA production when heme sufficiency is reached |
Heme (Erythroid) | HRI kinase | Activation of HRI → eIF2α phosphorylation → global translational arrest | Prevents globin synthesis overload when heme is limiting |
Iron (via IRPs) | ALAS2 mRNA (erythroid); Mitochondrial iron import | IRP binding to IRE in 5'UTR of ALAS2 mRNA blocks translation; Modulates mitoferrin activity | Couples uroporphyrinogen III/heme synthesis to iron availability; Prevents PPIX accumulation |
Succinyl-CoA | ALAS | Substrate availability linked to TCA cycle flux | Coordinates heme synthesis with mitochondrial energy status |
This intricate network ensures uroporphyrinogen III is synthesized only when downstream enzymes are functional, iron is available for incorporation, and the end product heme is required for hemoprotein assembly. Dysregulation contributes to porphyrias, characterized by neurovisceral symptoms and photosensitivity due to massive accumulation of porphyrin intermediates, including uroporphyrinogen/uroporphyrin [2] [5] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1